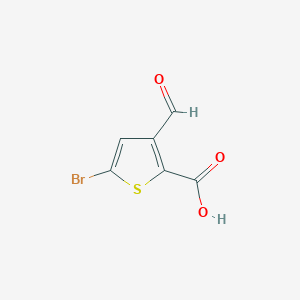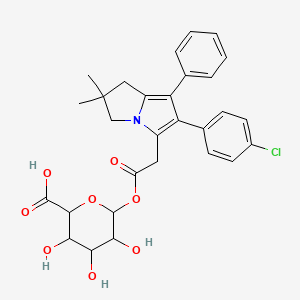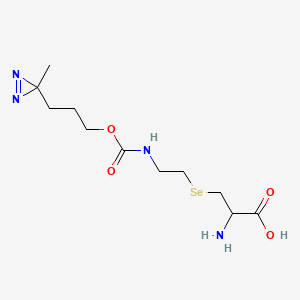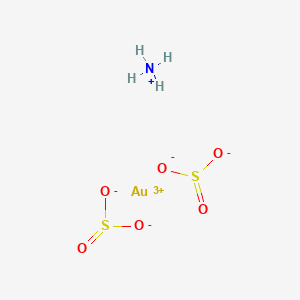
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of a trifluoromethyl group, a chlorine atom, and a methyl ester group attached to the benzimidazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate typically involves multiple steps. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the trifluoromethyl group and the chlorine atom. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride (SOCl2).
Esterification: The carboxylic acid group is esterified using methanol (CH3OH) in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group (if present) can be reduced to an amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amino-substituted benzimidazoles.
Ester Hydrolysis: Formation of benzimidazole carboxylic acids.
科学研究应用
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The exact mechanism of action of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its trifluoromethyl and chlorine substituents. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 2-chloro-5-(trifluoromethyl)benzoate: Similar structure but lacks the benzimidazole ring.
2-Chloro-5-(trifluoromethyl)benzimidazole: Similar structure but lacks the ester group.
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-4-carboxylate: Similar structure but with the carboxylate group at a different position.
Uniqueness
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is unique due to the specific combination of its functional groups and their positions on the benzimidazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C10H6ClF3N2O2 |
|---|---|
分子量 |
278.61 g/mol |
IUPAC 名称 |
methyl 2-chloro-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H6ClF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16) |
InChI 键 |
JIYGWSZQJIXXRW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)









